2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including thiazole, amine, carboxyl, and furothiazinone moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the amine group via nucleophilic substitution.
- Coupling reactions to attach the carboxymethoxyimino and acetamido groups.
- Synthesis of the furothiazinone moiety through cyclization and oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, catalytic processes, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.
Cyclization: Formation of ring structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Cyclization conditions: Acidic or basic catalysts, heat.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of the carboxyl group could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying enzyme activity, protein interactions, or cellular pathways. Its functional groups can interact with biological macromolecules, providing insights into their function and regulation.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in the treatment of diseases involving the immune system or metabolic pathways.
Industry
In industrial applications, the compound might be used in the development of new materials, catalysts, or chemical processes. Its reactivity and stability could make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid would depend on its specific interactions with molecular targets. These might include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.
Protein binding: Forming complexes with proteins to affect their function or stability.
Comparison with Similar Compounds
Similar Compounds
2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)acetic acid: A simpler analog lacking the furothiazinone moiety.
2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)propanoic acid: A similar compound with a propanoic acid group instead of acetic acid.
Uniqueness
The uniqueness of 2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid lies in its combination of functional groups and ring structures, which confer specific reactivity and biological activity
Properties
Molecular Formula |
C16H17N5O8S2 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10-/t5?,11?,13-/m1/s1 |
InChI Key |
AASJUVXHJFSORA-FNOWFJSISA-N |
Isomeric SMILES |
CC1C2=C(C(=O)O1)N[C@H](SC2)C(C(=O)O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N |
Canonical SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.